Cas no 131770-98-4 (Glycine, n-(2-fluorophenyl)-, methyl ester)

Glycine, n-(2-fluorophenyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Glycine, n-(2-fluorophenyl)-, methyl ester
- 131770-98-4
- AKOS000259502
- F79666
- methyl 2-(2-fluoroanilino)acetate
- N-(2-Fluorophenyl)glycinemethylester
- methyl 2-[(2-fluorophenyl)amino]acetate
- EN300-6511218
- N-(2-Fluorophenyl)glycine methyl ester
- GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER
- SCHEMBL9779941
-
- インチ: InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3
- InChIKey: MUNRWEUXGOKCEN-UHFFFAOYSA-N
計算された属性
- 精确分子量: 183.06955672Da
- 同位素质量: 183.06955672Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 1.9
Glycine, n-(2-fluorophenyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6511218-0.05g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 0.05g |
$216.0 | 2023-05-31 | ||
Aaron | AR00HTA9-250mg |
GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER |
131770-98-4 | 97% | 250mg |
$128.00 | 2025-02-11 | |
Aaron | AR00HTA9-500mg |
GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER |
131770-98-4 | 97% | 500mg |
$188.00 | 2025-02-11 | |
1PlusChem | 1P00HT1X-1g |
GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER |
131770-98-4 | 97% | 1g |
$249.00 | 2023-12-22 | |
Apollo Scientific | PC909785-1g |
Methyl 2-(2-fluoroanilino)acetate |
131770-98-4 | 95% | 1g |
£435.00 | 2023-08-31 | |
Enamine | EN300-6511218-0.1g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 0.1g |
$226.0 | 2023-05-31 | ||
Enamine | EN300-6511218-0.25g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 0.25g |
$235.0 | 2023-05-31 | ||
Enamine | EN300-6511218-10.0g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 10g |
$1101.0 | 2023-05-31 | ||
Enamine | EN300-6511218-5.0g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 5g |
$743.0 | 2023-05-31 | ||
Enamine | EN300-6511218-1.0g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 1g |
$256.0 | 2023-05-31 |
Glycine, n-(2-fluorophenyl)-, methyl ester 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
Glycine, n-(2-fluorophenyl)-, methyl esterに関する追加情報
Glycine, n-(2-fluorophenyl)-, methyl ester (CAS No. 131770-98-4): A Comprehensive Overview in Modern Chemical Biology
Glycine, n-(2-fluorophenyl)-, methyl ester, identified by the chemical compound code CAS No. 131770-98-4, is a significant molecule in the realm of chemical biology and pharmaceutical research. This compound, featuring a fluorinated aromatic ring and an ester functional group, has garnered considerable attention due to its unique structural and pharmacological properties. The presence of the 2-fluorophenyl moiety introduces a level of electronic and steric modulation that makes it a valuable scaffold for designing novel bioactive molecules.
The synthesis and application of Glycine, n-(2-fluorophenyl)-, methyl ester have been extensively explored in recent years, particularly in the context of drug discovery and development. The fluorine atom in the phenyl ring enhances the metabolic stability of the molecule, a critical factor in pharmaceutical design. This attribute allows for prolonged biological activity and improved bioavailability, which are essential for effective therapeutic intervention.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of more complex molecules with therapeutic relevance. For instance, researchers have leveraged its structural framework to develop inhibitors targeting various enzymatic pathways. These inhibitors hold promise in treating a range of diseases, including cancer and inflammatory disorders. The n-(2-fluorophenyl) group serves as a key pharmacophore, interacting with biological targets in a manner that modulates their function.
In the field of medicinal chemistry, Glycine, n-(2-fluorophenyl)-, methyl ester has been used to create derivatives with enhanced binding affinity and selectivity. The fluorine atom's ability to engage in hydrogen bonding and π-stacking interactions with biological targets has been exploited to fine-tune the pharmacokinetic properties of drug candidates. This has led to the development of more potent and selective therapeutic agents.
The role of this compound in computational chemistry and molecular modeling has also been noteworthy. Its well-defined structure allows for accurate simulations and predictions of its behavior in biological systems. These computational studies have provided insights into its interactions with proteins and other biomolecules, aiding in the rational design of next-generation drugs.
Moreover, Glycine, n-(2-fluorophenyl)-, methyl ester has found applications in agrochemical research. The unique combination of fluorine and aromatic functionalities makes it a suitable candidate for developing novel pesticides and herbicides. These compounds exhibit improved efficacy against resistant strains of pests while maintaining environmental safety.
The industrial production of Glycine, n-(2-fluorophenyl)-, methyl ester has also seen advancements in recent years. Efficient synthetic routes have been developed to ensure high yields and purity levels. These improvements have made the compound more accessible for research purposes, fostering further innovation in chemical biology.
Future research directions for this compound include exploring its potential in nanotechnology and material science. The ability to functionalize its structure with various groups opens up possibilities for creating advanced materials with tailored properties. These materials could find applications in electronics, coatings, and other high-tech industries.
In conclusion, Glycine, n-(2-fluorophenyl)-, methyl ester (CAS No. 131770-98-4) is a versatile molecule with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable tool for drug discovery, agrochemical development, and advanced material synthesis. As research continues to uncover new applications for this compound, its importance in modern chemical biology is set to grow even further.
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